D-Alanine Sofosbuvir
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Overview
Description
D-Alanine Sofosbuvir is a compound that combines the properties of D-Alanine, an amino acid, with Sofosbuvir, a nucleotide analog used as an antiviral agent. Sofosbuvir is primarily known for its efficacy in treating hepatitis C virus (HCV) infections. The combination of D-Alanine with Sofosbuvir aims to enhance the pharmacokinetic properties and therapeutic efficacy of the antiviral agent.
Mechanism of Action
Target of Action
D-Alanine Sofosbuvir is a direct-acting antiviral agent used to treat specific hepatitis C virus (HCV) infections . The primary target of Sofosbuvir is the HCV NS5B (non-structural protein 5B) RNA-dependent RNA polymerase . This enzyme is essential for the transcription of Hepatitis C viral RNA and for its high replicative rate and genetic diversity .
Mode of Action
Sofosbuvir is a nucleotide analog inhibitor, which specifically inhibits HCV NS5B . As a prodrug nucleotide analog, Sofosbuvir is metabolized into its active form as the antiviral agent 2’-deoxy-2’-α-fluoro-β-C-methyluridine-5’-triphosphate (also known as GS-461203), which acts as a defective substrate for NS5B . This results in the inhibition of the RNA-dependent RNA polymerase, thereby disrupting the replication of the HCV RNA .
Biochemical Pathways
The biochemical pathway affected by Sofosbuvir involves the synthesis of HCV RNA. By acting as a defective substrate for the NS5B RNA-dependent RNA polymerase, Sofosbuvir disrupts the replication of the HCV RNA . This leads to a decrease in the viral load and helps in the treatment of HCV infections .
Pharmacokinetics
Sofosbuvir exhibits linear pharmacokinetics with minimal accumulation upon multiple dosing . The primary analyte of interest for clinical pharmacology studies is GS-331007, the inactive, renally eliminated metabolite of Sofosbuvir . This metabolite accounts for >90% of systemic drug-related material exposure . Sofosbuvir can be administered without dose modification in HCV-infected patients with any degree of hepatic impairment or mild to moderate renal impairment .
Result of Action
The molecular effect of Sofosbuvir’s action is the inhibition of the HCV NS5B RNA-dependent RNA polymerase, leading to the disruption of HCV RNA replication . On a cellular level, this results in a decrease in the viral load, thereby aiding in the treatment of HCV infections .
Action Environment
The action of Sofosbuvir can be influenced by environmental factors such as the presence of other medications. For instance, potent inducers of intestinal P-glycoprotein may lower the exposure to Sofosbuvir . Furthermore, the efficacy of Sofosbuvir can vary depending on the genotype of the HCV . Despite these factors, Sofosbuvir has shown remarkable efficacy for a broad range of viral genotypes, along with high tolerability .
Biochemical Analysis
Biochemical Properties
D-Alanine Sofosbuvir, like its parent compound Sofosbuvir, is likely to interact with various enzymes and proteins in the body. Sofosbuvir is known to be a potent inhibitor of the HCV NS5B polymerase , an enzyme crucial for the replication of the HCV. It is plausible that this compound may exhibit similar interactions with this enzyme or other biomolecules.
Cellular Effects
Sofosbuvir has been shown to have significant effects on various types of cells, particularly those infected with HCV . It is reasonable to hypothesize that this compound may have similar effects on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Sofosbuvir is metabolized into its active form, GS-461203, which acts as a defective substrate for the HCV NS5B polymerase, thereby inhibiting viral replication . It is possible that this compound may have a similar mechanism of action.
Dosage Effects in Animal Models
The effects of varying dosages of this compound in animal models have not been reported. Studies on Sofosbuvir have shown its effectiveness in treating HCV infection in various animal models .
Metabolic Pathways
Sofosbuvir is known to undergo several metabolic steps to form its active triphosphate form, GS-461203 .
Transport and Distribution
Sofosbuvir is known to be transported and distributed within cells and tissues, particularly in the liver .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Alanine Sofosbuvir involves several key steps, including the preparation of the nucleotide analog and its subsequent conjugation with D-Alanine. The synthetic route typically includes:
Nucleoside Synthesis:
Phosphoramidate Synthesis: The nucleoside is then converted into a phosphoramidate prodrug, which enhances its bioavailability.
Conjugation with D-Alanine: The final step involves the conjugation of the phosphoramidate with D-Alanine under specific reaction conditions to ensure the stability and efficacy of the compound.
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route to ensure high yield and purity. This includes:
Stereoselective Synthesis: Employing stereoselective methods to obtain the desired isomer without the need for intermediate separation.
Cost-Effective Production: Reducing production costs by streamlining the synthesis process and minimizing the use of expensive reagents.
Chemical Reactions Analysis
Types of Reactions: D-Alanine Sofosbuvir undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used in the synthesis.
Nucleophiles: Nucleophiles like sodium azide and thiols are used in substitution reactions.
Major Products: The major products formed from these reactions include various intermediates that are subsequently converted into the final this compound compound .
Scientific Research Applications
D-Alanine Sofosbuvir has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Ledipasvir: Another antiviral agent used in combination with Sofosbuvir for the treatment of hepatitis C.
Velpatasvir: A direct-acting antiviral agent that targets the NS5A protein of the hepatitis C virus.
Daclatasvir: An inhibitor of the NS5A replication complex of the hepatitis C virus.
Uniqueness: D-Alanine Sofosbuvir is unique due to its combination of an amino acid with a nucleotide analog, which enhances its pharmacokinetic properties and therapeutic efficacy. This combination allows for improved bioavailability and a higher barrier to resistance compared to other antiviral agents .
Properties
CAS No. |
1064684-71-4 |
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Molecular Formula |
C22H29FN3O9P |
Molecular Weight |
529.458 |
IUPAC Name |
propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/C22H29FN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16-,18-,20-,22-,36?/m1/s1 |
InChI Key |
TTZHDVOVKQGIBA-SGUBORNDSA-N |
SMILES |
CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 |
Origin of Product |
United States |
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